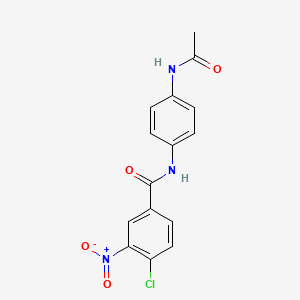

4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE

Description

Contextualization within Nitrobenzamide and Acetamidophenyl Chemistry

The structure of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE incorporates key functional groups that define its chemical character and potential reactivity. The nitrobenzamide portion consists of a benzene (B151609) ring substituted with both a nitro group (-NO2) and a chlorine atom (-Cl), attached to an amide group (-CONH-). Nitroarenes are valuable in drug design due to their diverse pharmacological effects, contributing to antimicrobial and other therapeutic applications. mdpi.com The presence of a chlorine atom can significantly enhance the biological activity of a molecule. mdpi.com

The acetamidophenyl group is essentially a derivative of aniline (B41778), where an acetyl group (-COCH3) is attached to the nitrogen of an aminophenyl ring. This moiety is famously a part of the structure of paracetamol (acetaminophen), a widely used analgesic and antipyretic.

The synthesis of such N-aryl amides can often be achieved through the reaction of a substituted benzoyl chloride with an appropriate aniline. mdpi.com In the case of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE, the likely synthetic route would involve the acylation of 4-aminoacetanilide with 4-chloro-3-nitrobenzoyl chloride.

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives constitute a large and diverse class of compounds that are of significant interest in medicinal chemistry and drug discovery. These compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions, leading to a broad spectrum of pharmacological effects.

The amide linkage in benzamides is a key structural feature, providing stability and the ability to participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. The exploration of different substitution patterns on both the benzoyl and the N-aryl portions of the molecule is a common strategy in the development of new therapeutic agents.

Scope and Objectives of Academic Research on 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE

While dedicated academic studies on 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE are limited in the public domain, the research interest in this and similar molecules can be inferred from the broader context of medicinal chemistry. The primary objectives of investigating such compounds typically include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. Characterization involves the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.

Biological Screening: Evaluating the compound for a range of biological activities. Given its structural motifs, this could include screening for antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds with systematic variations in their structure to understand how different functional groups and their positions influence biological activity. This knowledge is crucial for optimizing the potency and selectivity of lead compounds.

Computational and In Silico Studies: Employing computational methods to predict the compound's properties, binding modes with biological targets, and potential mechanisms of action.

The presence of the nitro and chloro substituents on the benzoyl ring, combined with the acetamidophenyl group, makes 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE a candidate for investigation as a potential bioactive agent.

Detailed Research Findings

| Property | Value (for a closely related isomer) |

| Molecular Formula | C15H12ClN3O4 |

| Molecular Weight | 333.73 g/mol |

| logP | 2.4407 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 79.672 Ų |

Note: The data in this table is for the related compound N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide and is provided for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetamidophenyl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-5-12(6-4-11)18-15(21)10-2-7-13(16)14(8-10)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWKWNJZQUNACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of the 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide, the most logical disconnection is at the amide bond (C-N bond). This is a common and effective strategy for amides. nih.gov

This bond cleavage reveals two primary precursor molecules:

An amine component: 4-acetamidophenylamine (also known as 4-aminoacetanilide or N-(4-aminophenyl)acetamide).

A carboxylic acid derivative: 4-chloro-3-nitrobenzoic acid, which is typically activated as an acyl chloride for the subsequent reaction.

This approach simplifies the synthesis into two parallel challenges: the preparation of each precursor, followed by their final coupling to form the target amide.

Precursor Synthesis and Intermediate Compound Preparation

The successful synthesis of the final compound hinges on the efficient preparation of its key building blocks.

4-Chloro-3-nitrobenzoic acid is a crucial intermediate. The most common method for its synthesis is the electrophilic nitration of 4-chlorobenzoic acid. nih.gov This reaction typically employs a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.

The directing effects of the substituents on the starting material, 4-chlorobenzoic acid, are critical. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 4-chloro-3-nitrobenzoic acid.

An alternative, though more complex, route involves the oxidation of 4-chloro-3-nitrotoluene (B146361) using a strong oxidizing agent like potassium permanganate. nih.gov

Table 1: Reported Synthetic Methods for 4-Chloro-3-nitrobenzoic Acid

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 4-Chlorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | Temperature maintained between 10°C and 25°C for 10-14 hours. | 98.7% |

| 4-Chlorobenzoic Acid | Mixed acid (35.2% HNO₃, 64.2% H₂SO₄) in 1,2-dichloroethane | Stirred at 40°C for 5 hours. | 96.8% |

The second key precursor is 4-acetamidophenylamine (4-aminoacetanilide). A standard laboratory preparation involves the reduction of the corresponding nitro compound, 4-nitroacetanilide. prepchem.com 4-Nitroacetanilide itself is synthesized by the nitration of acetanilide. byjus.com The reduction of the nitro group to an amine can be achieved using various reducing agents, with a common method being the use of iron filings in an acidic medium, such as acetic acid. prepchem.com

The general process is as follows:

Nitration of Acetanilide: Acetanilide is treated with a nitrating mixture to produce primarily p-nitroacetanilide, as the acetamido group is a strong para-director. byjus.com

Reduction of p-Nitroacetanilide: The isolated p-nitroacetanilide is then reduced. For example, it can be added to a boiling mixture of water, iron filings, and a small amount of acetic acid. The iron metal reduces the nitro group to an amine. prepchem.com The reaction is followed by a basic workup to precipitate iron oxides and subsequent crystallization to purify the 4-aminoacetanilide product. prepchem.com

Direct Synthesis Approaches for 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE

With both precursors in hand, the final step is the formation of the amide bond to construct the target molecule.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. libretexts.org Therefore, the carboxylic acid must first be "activated." A common and effective method is to convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved by reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride (SOCl₂). libretexts.orgchemistrysteps.com In this reaction, the hydroxyl group of the carboxylic acid is converted into an excellent leaving group, which is readily displaced. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.commasterorganicchemistry.com

Once the acyl chloride, 4-chloro-3-nitrobenzoyl chloride, is formed, it can be reacted with 4-acetamidophenylamine to form the final product. This acylation of an amine with an acyl chloride is known as the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.org A key aspect of the Schotten-Baumann conditions is the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine. uomustansiriyah.edu.iq The base serves two critical purposes: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, and it drives the reaction equilibrium towards the formation of the amide product. organic-chemistry.orguomustansiriyah.edu.iq Without the base, the HCl byproduct would protonate the unreacted amine, rendering it non-nucleophilic and limiting the yield to a maximum of 50%. masterorganicchemistry.com

The reaction is often performed in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane. wikipedia.org The base resides in the aqueous phase, while the reactants and the final amide product remain in the organic phase. wikipedia.org

Optimizing the yield and purity of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide requires careful control over several reaction parameters. While specific optimization studies for this exact molecule are not detailed in the provided context, general principles for optimizing Schotten-Baumann type reactions can be applied. rsc.org

Key parameters for optimization include:

Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of the more valuable or less stable reactant can sometimes be avoided, while an excess of the base is necessary to ensure complete neutralization of the acid byproduct. organic-chemistry.org

Temperature: Acylation reactions with acyl chlorides are often exothermic. Running the reaction at low temperatures (e.g., in an ice bath) can help to control the reaction rate and minimize the formation of side products.

Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. Biphasic systems like water/dichloromethane are common for Schotten-Baumann reactions, but other aprotic solvents may be used depending on the specific substrates. wikipedia.orgrsc.org

Rate of Addition: The slow, dropwise addition of the acyl chloride to the solution of the amine and base is a standard procedure. This helps to maintain temperature control and prevent localized high concentrations of the reactive acyl chloride, which could lead to side reactions like hydrolysis by the aqueous base. organic-chemistry.org

Mixing: Vigorous stirring is essential, especially in a two-phase system, to ensure efficient mass transfer between the aqueous and organic phases, allowing the base to neutralize the acid as it is formed. rsc.org

Table 2: General Parameters for Optimization of Amide Synthesis

| Parameter | Influence on Reaction | General Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Exothermic nature requires control. | Start at low temperatures (0-5°C) and allow to warm to room temperature. |

| Base | Neutralizes HCl byproduct, drives equilibrium. | Use at least one equivalent of a base like NaOH, pyridine, or triethylamine (B128534). |

| Solvent | Affects solubility of reactants and intermediates. | Use an inert, aprotic solvent (e.g., DCM, THF) or a biphasic water/organic system. |

| Reactant Concentration | Influences reaction rate and order. | Moderate concentrations are often optimal to balance reaction speed and side reactions. |

| Addition Order/Rate | Controls local concentrations and temperature. | Add the reactive acyl chloride slowly to the amine solution. |

Reaction Mechanisms and Side Reactions during Synthesis

The primary synthesis of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE typically proceeds via a nucleophilic acyl substitution reaction. The core of this transformation is the formation of an amide bond between an amine and a carboxylic acid derivative, most commonly an acyl chloride.

The synthesis begins with the preparation of the key electrophile, 4-chloro-3-nitrobenzoyl chloride. This is synthesized from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The carboxylic acid itself is prepared by the regioselective nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. guidechem.comprepchem.com

The key step is the reaction of 4-chloro-3-nitrobenzoyl chloride with 4'-aminoacetanilide (B89850) (N-(4-aminophenyl)acetamide). The mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4'-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, moving the electrons to the oxygen atom and forming a tetrahedral intermediate.

Leaving Group Departure: The intermediate is unstable. The electron pair from the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

Deprotonation: A base, such as triethylamine or pyridine, which is often added to the reaction mixture, removes a proton from the nitrogen atom (which is now positively charged) to yield the final neutral amide product and a salt (e.g., triethylammonium (B8662869) chloride). This is a variation of the well-known Schotten-Baumann reaction, a facile method for synthesizing amides from amines and acyl chlorides. mdpi.com

Potential Side Reactions:

Several side reactions can occur, potentially lowering the yield and purity of the desired product:

Hydrolysis: Acyl chlorides are highly reactive and susceptible to hydrolysis. Any moisture present in the reaction vessel or solvents can react with 4-chloro-3-nitrobenzoyl chloride to revert it to 4-chloro-3-nitrobenzoic acid, which is unreactive towards the amine under these conditions.

Reaction with Base: If a tertiary amine like triethylamine is used as a base, it can potentially react with the acyl chloride, though this is generally less favorable than the reaction with the primary amine.

O-Acylation: If the starting nucleophile was 4-aminophenol (B1666318) instead of 4'-aminoacetanilide, a competing reaction of O-acylation at the hydroxyl group could occur alongside the desired N-acylation. The relative reactivity of the amino and hydroxyl groups often depends on the reaction conditions, particularly the pH.

Multiple Acylations: While unlikely with the specified reactants, in cases with different substrates, the possibility of multiple acylations could exist if more than one reactive site is available.

Analogues and Derivatives Synthesis

The synthesis of analogues and derivatives of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govindexcopernicus.com

Design Rationale for Structural Modifications (e.g., Substituent Variation, Ring Alterations)

The design of analogues is a deliberate process aimed at optimizing the properties of a lead compound. The rationale for modifying the 4-chloro-N-phenyl-3-nitrobenzamide scaffold is typically driven by the goal of enhancing biological activity or other pharmacological parameters. researchgate.net

Substituent Variation: The nature and position of substituents on both aromatic rings are critical. For instance, incorporating electron-donating groups (like methyl) or electron-withdrawing groups (like another nitro group) can significantly alter the electronic properties of the molecule, which may influence its interaction with biological targets. nih.gov The presence of a chlorine atom and a nitro group is known to enhance the biological activity of some molecules. mdpi.comnih.gov

Ring Alterations: While less common for this specific scaffold, in broader drug design, the phenyl rings might be replaced with other aromatic or heterocyclic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and potential new interactions with a target receptor or enzyme.

Scaffold Modification: The central amide linkage can be modified. For example, it could be replaced with a sulfonamide or other bioisosteres to change bond angles, flexibility, and hydrogen bonding capabilities. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized to explore antidiabetic agents. nih.gov

The primary goal of these modifications is to conduct SAR studies, identifying which functional groups are essential for activity and which can be altered to improve potency, selectivity, or other properties. nih.gov

Synthetic Pathways for Related Benzamide (B126) and Nitrobenzamide Scaffolds

The synthesis of related scaffolds generally follows the same fundamental amide bond formation strategy, starting from a substituted benzoic acid. The diversity of analogues is generated by varying the two key building blocks: the substituted benzoyl chloride and the aniline (B41778)/amine derivative. researchgate.net

The table below outlines common synthetic pathways for generating the necessary precursors for related scaffolds.

| Precursor Scaffold | Starting Material | Key Reaction | Reagents | Reference |

| 4-Chloro-3-nitrobenzoic acid | p-Chlorobenzoic acid | Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄ | guidechem.comprepchem.com |

| 4-Methylamino-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | Nucleophilic Aromatic Substitution | Methylamine | |

| Substituted Benzoyl Chlorides | Corresponding Benzoic Acids | Acyl Chlorination | Thionyl chloride (SOCl₂) or Oxalyl chloride | nih.gov |

| Substituted N-phenylbenzamides | Substituted Benzoyl Chlorides & Anilines | Nucleophilic Acyl Substitution | Triethylamine, THF/DCM | mdpi.comresearchgate.net |

This table is interactive and can be sorted by column.

The general procedure involves preparing the desired substituted benzoic acid, converting it to the more reactive acyl chloride, and finally coupling it with a selected amine or aniline in the presence of a base to neutralize the HCl byproduct. mdpi.comnih.gov

Regioselective and Chemoselective Synthetic Strategies

Regioselectivity and chemoselectivity are crucial for the efficient synthesis of complex molecules and their analogues, ensuring that reactions occur at the desired position and functional group.

Regioselectivity: This refers to the preference of a reaction to occur at one position over another. durgapurgovtcollege.ac.in A prime example in the context of this scaffold is the nitration of p-chlorobenzoic acid. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The incoming nitro group is directed predominantly to the position ortho to the chlorine and meta to the carboxylic acid (i.e., the 3-position), resulting in the desired 4-chloro-3-nitrobenzoic acid. guidechem.com This selectivity is governed by the combined electronic and steric effects of the existing substituents. Similarly, iron-catalyzed bromination has been used for the highly regioselective halogenation of N-arylbenzamide aryl rings. researchgate.net

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. In synthesizing derivatives of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE, several chemoselective transformations could be envisioned:

Selective Reduction: The nitro group can be selectively reduced to an amine without affecting the amide or chloro functionalities. This is often achieved using reagents like tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions. This newly formed amino group can then be further functionalized to create a diverse library of analogues.

Selective Substitution: In a molecule containing multiple halogen atoms, it might be possible to achieve selective nucleophilic aromatic substitution at one position over another by controlling the reaction conditions or by leveraging the electronic activation/deactivation of the surrounding groups.

These selective strategies are essential for building molecular complexity in a controlled and predictable manner, avoiding the need for extensive use of protecting groups.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons) present in the molecule. The expected ¹H NMR spectrum of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide would show distinct signals for the protons on the two aromatic rings, the amide (NH) protons, and the methyl (CH₃) protons of the acetamido group. The chemical shift (δ) of each signal, its integration (the area under the signal), and its splitting pattern (multiplicity) would provide crucial information about the electronic environment and neighboring protons for each hydrogen atom.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, methyl), allowing for the complete characterization of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its molecular formula. Furthermore, by subjecting the molecule to fragmentation, the resulting mass spectrum would display a characteristic pattern of fragment ions. Analysis of these fragments would provide valuable information about the molecule's connectivity and substructures, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide insights into the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various C-H and C=C vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light in the ultraviolet and visible regions. These absorptions are due to the promotion of electrons to higher energy orbitals and are characteristic of the conjugated aromatic systems within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A key outcome of single-crystal X-ray diffraction analysis would be the determination of the molecule's conformation. This includes the relative orientation of the two aromatic rings with respect to each other and the planarity of the amide linkages. The torsion angles between different parts of the molecule would be precisely measured, providing a detailed and rigid picture of its geometry in the crystalline form.

Analysis of Crystal Packing and Lattice Dynamics

The three-dimensional arrangement of molecules in a crystal, or crystal packing, is determined by the interplay of various intermolecular forces that seek to achieve a state of minimum energy. For aromatic amides like the title compound, this packing is heavily influenced by the rigid nature of the phenyl rings and the strong hydrogen-bonding capabilities of the amide functional group.

Table 1: Representative Crystal Data for a Structurally Similar Benzamide (B126)

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | N-(4-chlorophenyl)-4-nitrobenzamide nih.gov |

| a (Å) | 9.6019 | |

| b (Å) | 13.0688 | |

| c (Å) | 9.6412 | |

| β (°) | 103.853 | |

| Volume (ų) | 1174.64 | |

| Z (Molecules per unit cell) | 4 |

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking

The supramolecular architecture of substituted benzamides is primarily directed by a combination of strong hydrogen bonds and weaker, yet significant, π-stacking interactions.

Hydrogen Bonding:

The amide (-CONH-) group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, this typically leads to the formation of robust intermolecular N-H···O hydrogen bonds, which organize the molecules into predictable patterns like chains or sheets. mdpi.comresearchgate.net

In the crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide, a strong intermolecular N-H···O hydrogen bond is observed where the amide hydrogen interacts with an oxygen atom from the nitro group of an adjacent molecule. nih.gov This specific interaction links the molecules into infinite zigzag chains, demonstrating the critical role of the nitro group in directing the crystal packing. nih.gov Similarly, in 4-chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide, C-H···O contacts contribute to the formation of extensive three-dimensional networks. researchgate.net Given that the title compound contains both an amide and an acetamido group, a complex and extensive network of N-H···O and potentially C-H···O hydrogen bonds is expected to be a dominant feature of its crystal structure.

Table 2: Examples of Hydrogen Bonding in Related Benzamide Structures

| Interaction Type | Resulting Motif | Reference Compound |

|---|---|---|

| N-H···O(nitro) | Links molecules into endless zigzag chains | N-(4-chlorophenyl)-4-nitrobenzamide nih.gov |

| C-H···O | Contributes to a 3D network structure | 4-chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide researchgate.net |

Pi-Stacking:

Aromatic π-π stacking is another crucial non-covalent interaction that contributes to the stabilization of crystal structures. nih.govlibretexts.org This interaction occurs between the electron-rich π-systems of adjacent aromatic rings. The geometry of this stacking can be parallel-displaced or T-shaped, and its strength is influenced by the electronic nature of the substituents on the rings. nih.gov

In the structure of 4-chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide, π-π interactions are noted between adjacent phenyl and nitrobenzene (B124822) rings, with a centroid-centroid distance of 3.6849 Å, helping to form centrosymmetric dimers. researchgate.net The presence of multiple aromatic rings in 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide suggests that π-stacking interactions will play a significant role in its solid-state assembly, likely working in concert with the primary hydrogen-bonding network to achieve a densely packed and stable crystalline form. The interplay between electron-donating (acetamido) and electron-withdrawing (nitro, chloro) groups across the different rings would further modulate the nature and geometry of these π-stacking interactions. rsc.org

Table 3: π-π Stacking Parameters in an Analogous Compound

| Parameter | Value (Å) | Reference Compound |

|---|---|---|

| Centroid-Centroid Distance | 3.6849 | 4-chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide researchgate.net |

Mechanistic Investigations of Biological Activity in Pre Clinical Research

Identification and Characterization of Molecular Targets

There is currently no specific information available from preclinical research to identify and characterize the molecular targets of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE. The general structure of the compound, featuring a nitrobenzamide core, suggests potential interactions with biological macromolecules, a common characteristic of this chemical class. However, without dedicated studies, its precise molecular binding partners remain unknown.

Enzyme Inhibition Studies (e.g., Poly(ADP-ribose) polymerase (PARP) inhibition)

No dedicated enzyme inhibition studies for 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE, including its potential effects on Poly(ADP-ribose) polymerase (PARP), have been reported in the available scientific literature. While some nitrobenzamide derivatives have been investigated as PARP inhibitors, this specific activity has not been documented for the compound .

Cellular Pathway Modulation and Biochemical Effects

Information regarding the modulation of cellular pathways and the specific biochemical effects of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE is not available in current preclinical research literature. Understanding how this compound may influence cellular signaling, metabolic pathways, or other biochemical processes would require targeted investigation.

Preclinical Biological Assessments in in vitro and relevant in vivo models (excluding human clinical trials)

Comprehensive preclinical assessments of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE in both in vitro and relevant in vivo models are not present in the public domain. The potential therapeutic activities of this compound have not been substantiated through dedicated studies.

Anticancer Activity Mechanisms (e.g., in breast cancer cell lines)

There are no available preclinical studies that have investigated the anticancer activity mechanisms of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE, including any potential effects on breast cancer cell lines.

Antimicrobial/Antibacterial Activity Assessments

Specific assessments of the antimicrobial or antibacterial activity of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE have not been reported. While the nitroaromatic scaffold is present in some antimicrobial agents, the efficacy of this particular compound against microbial pathogens has not been determined.

Antimalarial Target Interaction (e.g., Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase)

There is no evidence from preclinical research to suggest that 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE interacts with antimalarial targets such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Although PfDHODH is a validated target for other antimalarial compounds, the interaction of this specific benzamide (B126) derivative with the enzyme has not been explored.

Anticonvulsant Activity Profiling

To assess the potential anticonvulsant properties of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE, a standard battery of pre-clinical screening models would be employed. These tests are designed to identify compounds that can prevent or reduce the severity of seizures induced by electrical or chemical stimuli in animal models, typically rodents.

Key standardized tests for anticonvulsant profiling include:

Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured. Efficacy in this model suggests potential to prevent the spread of seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify agents effective against absence seizures. PTZ is a chemical convulsant that induces clonic seizures, and the test compound's ability to increase the seizure threshold is evaluated.

The results from these tests are typically quantified by determining the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals in the test. A hypothetical data table for such an investigation is presented below.

Table 1: Hypothetical Anticonvulsant Screening Data for 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE

| Test Model | Species | Route of Administration | ED₅₀ (mg/kg) |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Intraperitoneal | Data not available |

| Subcutaneous PTZ (scPTZ) | Mouse | Intraperitoneal | Data not available |

This table is for illustrative purposes only. No actual data has been found for this compound.

Investigation of Nitro Group Reduction and Formation of Reactive Intermediates

The presence of a nitroaromatic group in the structure of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE suggests that a key metabolic pathway would be the reduction of the nitro group. This process is of significant interest as it can lead to the formation of biologically active and potentially reactive intermediates.

The reduction of a nitro group typically proceeds in a stepwise manner, catalyzed by various nitroreductase enzymes found in mammalian tissues and gut microbiota. The process involves the formation of nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to an amine metabolite.

Nitroreduction Pathway: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

The hydroxylamine intermediate is often a reactive species that can undergo further reactions. It can be a substrate for conjugation reactions or, under certain conditions, can lead to the formation of a highly reactive nitrenium ion. These reactive intermediates are capable of covalently binding to cellular macromolecules such as DNA and proteins, which is a critical aspect of toxicological assessment.

Investigating this metabolic pathway would involve in vitro studies using liver microsomes or hepatocytes, as well as in vivo studies to identify the metabolites in plasma and excreta.

Interactions with Biomolecules beyond Primary Targets

A comprehensive pre-clinical evaluation of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE would also include an assessment of its interactions with a wide range of biomolecules beyond its intended pharmacological target. This is crucial for understanding its broader biological effects and potential for off-target toxicities.

Such investigations often involve:

Protein Binding Studies: Determining the extent to which the compound binds to plasma proteins, such as albumin. High plasma protein binding can affect the compound's distribution and availability to its target sites.

Receptor/Enzyme Profiling: Screening the compound against a panel of known receptors, ion channels, and enzymes to identify any unintended interactions. For instance, molecular docking studies can predict binding affinities to various biological targets. Research on structurally similar nitrobenzamide compounds has shown interactions with enzymes like α-glucosidase and α-amylase through hydrogen bonding and hydrophobic interactions. However, these findings cannot be directly attributed to the subject compound.

These studies are essential for building a complete pharmacological and toxicological profile of a new chemical entity. Without such dedicated research, the biological activity of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide is significantly influenced by the electronic and steric properties of its substituents: the chloro, nitro, and acetamidophenyl groups. The strategic placement of a chlorine atom can enhance the biological activity of molecules. Similarly, the nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic applications, including antimicrobial and anticancer treatments. mdpi.com

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on an N-phenyl ring was found to be highly favorable for α-glucosidase inhibitory activity. nih.gov This suggests that a delicate balance of electronic effects is crucial for potent biological responses. For instance, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) demonstrated significantly higher inhibitory potential against α-glucosidase and α-amylase compared to the standard drug, acarbose. nih.gov

Positional Isomerism and Conformer Analysis in Relation to Activity

The relative positions of the substituents on the aromatic rings of 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide are critical determinants of its activity. Studies on positional isomers of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide have shown that altering the position of the nitro group (ortho, meta, or para) significantly influences the molecule's crystal packing and electronic properties. mdpi.com This highlights the importance of the substitution pattern in defining the intermolecular interactions that can affect biological activity.

Correlation of Specific Structural Motifs with Observed Biological Responses

Specific structural motifs within 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide and its analogues are associated with particular biological activities. The nitrobenzamide moiety itself is a key feature in compounds with potential neurokinin-2 antagonist activity. mdpi.com The amide bond provides a crucial linkage and contributes to the molecule's structural rigidity and hydrogen bonding capacity.

In a series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a sulfonamide group in addition to the chloro and nitro substituents was explored for antidiabetic activity. nih.gov The interactions of these motifs with the active site residues of enzymes like α-glucosidase and α-amylase are critical for their inhibitory effects. Molecular docking studies of these compounds revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site. nih.gov

Rational Design Principles for Modulating Activity Profiles and Selectivity

The principles of rational drug design can be applied to modulate the activity and selectivity of 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide. By systematically modifying the substituents, it is possible to enhance desired biological effects while minimizing off-target interactions. For example, the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was a targeted approach to develop new antidiabetic agents. nih.gov

The strategic incorporation of chlorine atoms into biologically active molecules is a known method to enhance their inherent activity. mdpi.com Furthermore, the versatile nature of the nitro group allows for its use in developing a wide range of therapeutic agents. mdpi.com Understanding the mutagenic risks associated with nitroarenes is also a critical aspect of their rational design in pharmaceutical development. mdpi.com

Comparison with Structurally Similar Compounds and Analogues to Delineate SAR Trends

A comparative analysis of 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide with its structural analogues helps to delineate key structure-activity relationship (SAR) trends.

| Compound Name | Key Structural Differences from Target Compound | Observed/Potential Biological Activity | Reference |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Lacks the acetamido group and has a phenethyl group instead of a phenyl group attached to the amide nitrogen. The chloro and nitro groups are in different positions. | Potential neurokinin-2 antagonist | mdpi.com |

| 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide | Contains a cyano and an additional nitro group on the N-phenyl ring, and lacks the acetamido group. | Not specified, crystal structure studied | researchgate.netresearchgate.net |

| 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide | Has a fluoro substituent on the N-phenyl ring instead of an acetamido group. | Not specified, available for chemical synthesis | nih.gov |

| 4-CHLORO-N-(4-METHYLPHENYL)-3-NITROBENZAMIDE | Has a methyl group on the N-phenyl ring instead of an acetamido group. | Not specified, available for chemical synthesis | sigmaaldrich.com |

| N-(4-chlorophenyl)-4-nitrobenzamide | Lacks the 3-nitro group on the benzamide (B126) ring and the acetamido group on the N-phenyl ring. The chloro group is on the N-phenyl ring. | Not specified, crystal structure studied | nih.gov |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Contains a more complex heterocyclic system instead of the nitrobenzamide core. | Antibacterial activity | mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Contains an additional sulfonamide group. | Antidiabetic (α-glucosidase and α-amylase inhibitors) | nih.gov |

| 4-Chloro-N-phenylbenzamide | Lacks the nitro and acetamido groups. | Not specified, crystal structure studied | researchgate.net |

| 4-chloro-n-(2,4-dichlorophenyl)-3-nitrobenzamide | Has two chloro substituents on the N-phenyl ring instead of an acetamido group. | Not specified, available for chemical synthesis | uni.lu |

| 4-CHLORO-N,N-BIS(CYANOMETHYL)-3-NITROBENZAMIDE | Has two cyanomethyl groups on the amide nitrogen instead of an acetamidophenyl group. | Not specified, available for chemical synthesis | sigmaaldrich.com |

From this comparison, it is evident that the nature and position of substituents on both the benzamide and the N-phenyl rings are critical for determining the type and potency of biological activity. The presence of halogen and nitro groups is a common feature in many of the bioactive analogues.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

No published studies were identified that performed quantum chemical calculations on 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE.

Density Functional Theory (DFT) for Electronic Structure Analysis

There are no available DFT studies detailing the electronic structure of this specific compound.

HOMO-LUMO Energy Levels and Gaps

Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP mapping studies to predict the chemical reactivity of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE are not present in the current body of scientific literature.

Non-Linear Optical (NLO) Properties and Charge Transfer Characterization

There are no findings on the Non-Linear Optical (NLO) properties or intramolecular charge transfer characteristics of this molecule.

Molecular Dynamics (MD) Simulations of Compound-Target Interactions

No research detailing Molecular Dynamics (MD) simulations to investigate the interaction of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE with any biological or chemical target could be located.

Molecular Docking and Binding Energy Predictions

There are no published molecular docking studies predicting the binding affinity or interaction patterns of this compound with any specific protein or receptor.

Analysis of Binding Modes and Key Residue Interactions (e.g., Hydrogen Bonding)

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This analysis is crucial for understanding the potential mechanism of action of a compound. For 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide, a docking study would involve placing the molecule into the active site of a biologically relevant receptor.

The simulation would calculate the binding energy and identify the most stable conformation, known as the binding mode. Key interactions driving this binding would be elucidated, including:

Hydrogen Bonding: The amide and acetamido groups in the molecule contain hydrogen bond donors (N-H) and acceptors (C=O), which are likely to form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and histidine in a protein's active site. The nitro group's oxygen atoms can also act as potent hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the benzamide (B126) and acetamidophenyl moieties can engage in hydrophobic interactions, such as pi-pi stacking or pi-alkyl interactions, with nonpolar residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group and the chloro substituent create a distinct electrostatic potential on the molecule, which can lead to favorable electrostatic interactions with charged or polar residues within the binding pocket. nih.gov

Identifying these key residue interactions is fundamental to structure-activity relationship (SAR) studies, helping to explain how modifications to the molecule's structure might enhance its binding affinity and biological activity. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of an active compound like 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide or from the ligand-binding site of its target protein.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophore's features. This process allows researchers to filter vast libraries and prioritize a smaller, more manageable number of candidates for further experimental testing, significantly accelerating the discovery of new lead compounds. While no specific pharmacophore models based on 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide are documented in the searched literature, its distinct features make it a suitable candidate for such studies.

Prediction of Physico-chemical Properties Relevant to Biological Systems

The biological utility of a compound is heavily influenced by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. These properties can be reliably predicted using computational algorithms. For N-[4-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide, the predicted properties are critical for assessing its drug-likeness. nih.gov

| Property | Predicted Value | Relevance in Biological Systems |

|---|---|---|

| Molecular Weight | 333.73 g/mol | Influences size-dependent diffusion and transport across biological membranes. |

| Lipophilicity (XLogP3) | 2.5 | Affects solubility, membrane permeability, and plasma protein binding. A value in this range is often favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 | Crucial for molecular recognition and binding to biological targets. |

| Hydrogen Bond Acceptors | 5 | Important for forming interactions with biological macromolecules and contributing to solubility. |

| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which can impact its ability to fit into a binding site. |

| Topological Polar Surface Area (TPSA) | 114 Ų | Predicts the transport properties of drugs, particularly their ability to permeate cell membranes. |

Data sourced from PubChem CID 3101354. nih.gov

Reduced Density Gradient (RDG) Analysis for Non-Bonded and Weak Interactions

Reduced Density Gradient (RDG) analysis is a sophisticated computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. Based on the electron density and its gradient, RDG analysis can identify and differentiate various types of weak interactions that are crucial for molecular stability and complex formation.

When applied to a molecule like 4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide, RDG analysis would produce 3D plots where different types of interactions are represented by colored surfaces:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong steric repulsion or non-bonded overlap.

This technique provides a more nuanced understanding of intramolecular forces, such as the interactions between the different functional groups that stabilize the molecule's conformation, as well as intermolecular interactions that govern how it binds to a receptor. Although no specific RDG analysis for this compound has been published, this method would be highly valuable for a detailed examination of its internal and external bonding patterns.

Future Directions and Research Gaps

Exploration of Untapped Synthetic Methodologies and Chemical Transformations

The conventional synthesis of benzamides typically involves the coupling of a carboxylic acid derivative with an amine. For 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide, this would likely involve reacting 4-chloro-3-nitrobenzoyl chloride with 4-aminoacetanilide. While effective, this approach represents a well-trodden path. Future research should pivot towards more innovative and sustainable synthetic strategies that offer advantages in efficiency, safety, and environmental impact.

Modern Synthetic Approaches:

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters such as temperature and time, which is particularly advantageous for reactions involving highly reactive intermediates. nih.govscispace.com Implementing a flow-based synthesis could enhance reaction yields, improve safety, and facilitate easier scale-up. researchgate.netnih.govrsc.org This methodology could be particularly useful for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. nih.gov Research into photocatalytic methods could uncover novel pathways to construct the core benzamide (B126) structure or to perform late-stage functionalization on the molecule, potentially avoiding the use of harsh reagents. rsc.orgacs.orgresearchgate.net

Biocatalysis: The use of enzymes for amide bond formation is a growing area of green chemistry. rsc.orgrsc.org Enzymes like ligases or N-acyltransferases could offer high chemo- and stereoselectivity, operating in aqueous media under mild conditions. semanticscholar.orgresearchgate.netacs.org Exploring biocatalytic routes could lead to a more sustainable and efficient synthesis of the target compound and its derivatives.

C-H Bond Activation: Direct C-H activation represents a highly atom-economical approach to forming new bonds. acs.org Methodologies utilizing transition metal catalysts (e.g., Palladium, Rhodium) could enable the direct coupling of 4-chloro-3-nitrobenzamide (B92726) with acetanilide, bypassing the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net

A comparative table of these potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Research Question |

| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields. nih.govrsc.org | Can a continuous-flow process be developed for the efficient, large-scale synthesis of the target compound? |

| Photocatalysis | Mild reaction conditions, use of sustainable energy sources, novel reactivity. nih.govrsc.org | Can photocatalysis enable novel C-N bond formations or late-stage modifications of the core structure? |

| Biocatalysis | High selectivity, environmentally friendly (aqueous media), mild conditions. rsc.orgrsc.org | Are there enzymes capable of efficiently catalyzing the formation of this specific amide bond? |

| C-H Activation | High atom economy, reduced synthetic steps, novel disconnections. nih.govresearchgate.net | Can a direct C-H amidation protocol be developed to synthesize the target compound from simpler precursors? |

Identification of Novel Biological Targets and Mechanistic Hypotheses

The structure of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide contains several motifs that suggest potential biological activity. Substituted benzamides are a well-established class of drugs, and nitroaromatic compounds are known to possess a wide range of biological effects. nih.govresearchgate.net Future research should focus on screening this compound against various biological targets to uncover its therapeutic potential.

Potential Biological Activities and Targets:

Anticancer Activity: Several novel 4-substituted-3-nitrobenzamide derivatives have been reported to exhibit potent anti-tumor activity. nih.gov Furthermore, some benzamide derivatives act as Histone Deacetylase (HDAC) inhibitors, a class of targeted anticancer agents. nih.gov The N-(4-acetamidophenyl) moiety bears a resemblance to scaffolds found in other cytotoxic agents. Screening against a panel of cancer cell lines and HDAC enzymes could be a fruitful starting point.

Antimicrobial and Antiparasitic Activity: Nitrobenzamides have been investigated as promising antitubercular agents, with some compounds targeting the essential enzyme DprE1 in Mycobacterium tuberculosis. mdpi.com The nitroaromatic group is a key feature in several antimicrobial and antiparasitic drugs. Therefore, evaluating the compound for activity against bacteria, fungi, and parasites is warranted.

Anti-inflammatory Effects: The acetamidophenyl group is the core structure of acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic with complex anti-inflammatory mechanisms. Certain nitrobenzamide derivatives have also been evaluated for in vitro anti-inflammatory activity, showing inhibition of inducible nitric oxide synthase (iNOS). researchgate.net Investigating the compound's effect on inflammatory pathways, such as COX enzymes and cytokine production, could reveal novel therapeutic applications. nih.gov

| Potential Target Class | Rationale | Initial Screening Approach |

| Kinases / HDACs | Benzamide scaffold is common in kinase and HDAC inhibitors. nih.gov | In vitro enzymatic assays and cancer cell line proliferation assays (e.g., HCT-116, MDA-MB435). nih.gov |

| Antimicrobial Targets (e.g., DprE1) | Nitrobenzamide core is active against M. tuberculosis. mdpi.com | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

| Inflammatory Enzymes (e.g., COX, iNOS) | Structural similarity to anti-inflammatory drugs; known activity of related nitrobenzamides. researchgate.net | Cell-based assays measuring inhibition of prostaglandin (B15479496) or nitric oxide production. |

Application of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of properties and guiding the optimization of lead compounds. drugpatentwatch.com For a novel entity like 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide, these approaches can accelerate research and reduce costs.

Future Computational Research Directions:

Predictive ADMET Modeling: In silico models are crucial for early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govcambridge.org Machine learning-based platforms can predict properties like solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. drugpatentwatch.com A significant research gap is the predictive toxicology of the nitroaromatic moiety, which can be associated with genotoxicity. sid.irresearchgate.net Advanced QSAR and ensemble learning models can be developed to predict the toxicity of this specific compound class. nih.govmdpi.com

Target Identification and Binding Prediction: If an initial biological activity is identified, molecular docking can be used to predict the binding mode of the compound to its protein target. This provides a structural hypothesis for the observed activity.

Lead Optimization with Free Energy Perturbation (FEP): For lead optimization, accurately predicting how structural modifications will affect binding affinity is critical. FEP calculations, combined with molecular dynamics simulations, offer a thermodynamically rigorous method to calculate relative binding free energies for a series of related compounds. nih.govnih.govspringernature.com This advanced technique can guide the synthesis of more potent analogs by prioritizing modifications most likely to improve target affinity. temple.edutemple.edu

| Computational Approach | Application | Research Objective |

| ADMET Modeling | Predict pharmacokinetic and toxicological properties. nih.govresearchgate.net | Early-stage risk assessment; guide structural modifications to improve drug-like properties. |

| Molecular Docking | Predict binding pose within a biological target. | Elucidate the mechanism of action at a molecular level; inform SAR. |

| Free Energy Perturbation (FEP) | Accurately calculate relative binding affinities of analogs. nih.govnih.gov | Prioritize synthetic targets during lead optimization to maximize potency. |

Development of Robust Analytical Methods for Research Quantitation in Complex Matrices

To study the pharmacokinetics and metabolism of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide in preclinical models, robust and sensitive analytical methods are essential. The development of such methods for quantifying the compound in complex biological matrices like plasma, urine, and tissue homogenates is a critical research area.

Key Considerations for Analytical Method Development:

Sample Preparation: Effective sample preparation is crucial to remove interfering substances from biological matrices. nih.gov Modern techniques that offer high recovery and minimize matrix effects should be explored. These include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and miniaturized techniques like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS). nih.govtandfonline.comijpsjournal.comamericanpharmaceuticalreview.com

Detection and Quantitation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. A key task would be to develop and validate a specific LC-MS/MS method, which involves optimizing chromatographic conditions and mass spectrometric parameters (e.g., precursor and product ions for selected reaction monitoring, SRM).

Metabolite Identification: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can be employed to identify potential metabolites of the compound in in vitro (e.g., liver microsomes) and in vivo samples. This is particularly important for understanding the metabolic fate of the nitro group and the acetamide (B32628) moiety.

| Analytical Task | Recommended Technique | Purpose |

| Quantitation in Plasma/Tissue | LC-MS/MS | Determine pharmacokinetic parameters (e.g., Cmax, T1/2, AUC). |

| Sample Cleanup | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). ijpsjournal.com | Remove proteins and other interferences to ensure accurate quantitation. |

| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) | Elucidate metabolic pathways and identify potentially active or toxic metabolites. |

| High-Throughput Screening | Miniaturized sample prep (e.g., SPME, MEPS). nih.gov | Increase efficiency for screening large numbers of samples in early-stage studies. |

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain sub-10°C during nitration to avoid side reactions.

- Solvent Choice : Dichloromethane ensures high solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .

Advanced Question: How can structural modifications to the benzamide scaffold enhance target selectivity in enzyme inhibition studies?

Methodological Answer :

Key modifications include:

- Nitro Group Positioning : The meta-nitro group (position 3) enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., kinase or protease targets) .

- Chlorine Substitution : The para-chloro group (position 4) increases lipophilicity, improving membrane permeability .

- Acetamido Phenyl Group : The 4-acetamido moiety can hydrogen-bond with residues in receptor pockets, as observed in analogous compounds targeting Trypanosoma brucei .

Q. Experimental Validation :

- SAR Studies : Synthesize derivatives with halogens (F, Br) or methyl groups at position 4 and compare IC₅₀ values.

- Crystallography : Use SHELXL (SHELX suite) to resolve co-crystal structures with target enzymes, identifying critical binding interactions .

Basic Question: What analytical techniques are recommended for characterizing 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm amide bond formation and substitution patterns. For example, the acetamido proton appears as a singlet near δ 2.1 ppm, while aromatic protons resonate between δ 7.5–8.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 354.4 observed in related benzamides) .

- X-ray Diffraction : Resolve crystal structures using SHELX programs to confirm stereochemistry and packing motifs .

Q. Resolution Strategies :

Dose-Response Curves : Conduct assays across a broad concentration range (nM–μM) to capture full efficacy.

Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate assay conditions .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify confounding factors (e.g., solvent accessibility of the nitro group) .

Basic Question: What safety protocols are critical when handling nitrobenzamide intermediates?

Q. Methodological Answer :

- Nitro Group Hazards : Nitroaromatics are potential mutagens. Use fume hoods and PPE (gloves, lab coats) during synthesis .

- Chlorinated Solvents : Dichloromethane requires vapor recovery systems to limit occupational exposure .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with sodium bicarbonate before disposal .

Advanced Question: What computational tools can predict the pharmacokinetic properties of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE?

Q. Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (clogP ≈ 2.8), suggesting moderate blood-brain barrier permeability .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding to cytochrome P450 enzymes, predicting metabolic stability .

- Toxicity Screening : ProTox-II assesses hepatotoxicity and mutagenicity risks, critical for prioritizing in vivo studies .

Basic Question: How can researchers validate the purity of synthesized 4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE?

Q. Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time of 8.2 min and ≥95% peak area confirm purity .

- Melting Point : Compare observed mp (e.g., 172–174°C) to literature values to detect impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis should align with theoretical values (±0.4%) .

Advanced Question: What strategies improve the yield of multi-step syntheses involving nitrobenzamide derivatives?

Q. Methodological Answer :

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and minimize side products .

- Catalytic Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Microwave Synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) for nitration steps, improving throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.